3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Overview
Description
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H14N2O and a molecular mass of 166.22 . It’s a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI string for this compound is1S/C12H20N2O2.ClH/c1-9-12 (10 (2)16-14-9)8-15-7-11-4-3-5-13-6-11;/h11,13H,3-8H2,1-2H3;1H
. This string represents the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its form, molecular weight, and chemical structure. This compound is a solid . Its molecular weight is 166.22 , and its empirical formula is C9H14N2O .Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride have been explored in various studies. Byberg et al. (1987) investigated the synthesis and biological activity of a GABAA agonist which does not affect benzodiazepine binding, including structurally related glycine antagonists (Byberg et al., 1987). In a similar vein, Krogsgaard-Larsen et al. (1975) studied the structure and biological activity of a series of conformationally restricted analogues of GABA, most of which are structurally related to muscimol (3-hydroxy-5-aminomethylisoxazole) (Krogsgaard-Larsen et al., 1975).
Pharmacological Evaluation
Pharmacological evaluation of compounds structurally similar to this compound has been conducted in various studies. For example, Balsamo et al. (1987) synthesized and screened the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives as potential antidepressant agents (Balsamo et al., 1987). Furthermore, Mortensen et al. (2002) characterized a series of novel 5-(4-piperidyl)-3-isoxazolol (4-PIOL) analogues and their activity as agonists and/or antagonists on human α1β2γ2S GABAA receptors (Mortensen et al., 2002).
Potential Therapeutic Applications
The potential therapeutic applications of compounds structurally related to this compound have also been explored. For instance, Rowley et al. (1997) identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a human dopamine D4 receptor ligand with moderate affinity and selectivity over human D2 receptors (Rowley et al., 1997).
Properties
IUPAC Name |
3-methyl-5-piperidin-3-yl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJXHGRULEKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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